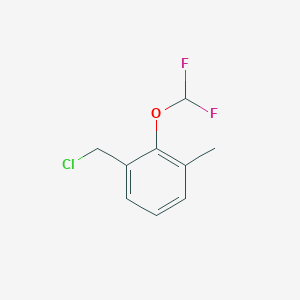![molecular formula C20H21ClN2O3 B13556476 [2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 2-chloropyridine-3-carboxylate CAS No. 380554-03-0](/img/structure/B13556476.png)
[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 2-chloropyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-benzylpiperidin-1-yl)-2-oxoethyl 2-chloropyridine-3-carboxylate is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound features a piperidine ring, a benzyl group, and a chloropyridine moiety, which could contribute to its unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperidin-1-yl)-2-oxoethyl 2-chloropyridine-3-carboxylate typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution or other suitable methods.
Formation of the Chloropyridine Moiety: The chloropyridine group can be synthesized separately and then coupled with the piperidine derivative.
Final Coupling Reaction: The final step involves coupling the piperidine derivative with the chloropyridine moiety under appropriate conditions, such as using coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the benzyl group.
Reduction: Reduction reactions could target the carbonyl group or other functional groups within the molecule.
Substitution: The chloropyridine moiety is likely to undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could result in various substituted pyridine derivatives.
科学研究应用
Chemistry
The compound could be used as an intermediate in the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might serve as a probe to study receptor-ligand interactions or as a potential lead compound in drug discovery.
Medicine
Potential medicinal applications could include its use as a pharmacological agent targeting specific receptors or enzymes.
Industry
In the industrial sector, the compound might be utilized in the development of new materials or as a catalyst in chemical processes.
作用机制
The mechanism of action of 2-(4-benzylpiperidin-1-yl)-2-oxoethyl 2-chloropyridine-3-carboxylate would depend on its specific biological target. It could interact with receptors, enzymes, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
- 2-(4-benzylpiperidin-1-yl)-2-oxoethyl 2-bromopyridine-3-carboxylate
- 2-(4-benzylpiperidin-1-yl)-2-oxoethyl 2-fluoropyridine-3-carboxylate
Uniqueness
The uniqueness of 2-(4-benzylpiperidin-1-yl)-2-oxoethyl 2-chloropyridine-3-carboxylate could lie in its specific substitution pattern, which might confer distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
380554-03-0 |
|---|---|
分子式 |
C20H21ClN2O3 |
分子量 |
372.8 g/mol |
IUPAC 名称 |
[2-(4-benzylpiperidin-1-yl)-2-oxoethyl] 2-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C20H21ClN2O3/c21-19-17(7-4-10-22-19)20(25)26-14-18(24)23-11-8-16(9-12-23)13-15-5-2-1-3-6-15/h1-7,10,16H,8-9,11-14H2 |
InChI 键 |
IJHPQDXBUMLOQF-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)COC(=O)C3=C(N=CC=C3)Cl |
溶解度 |
46.2 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



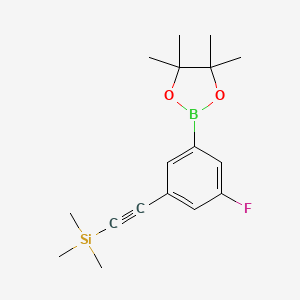
![tert-butyl N-[(4-hydroxyoxan-4-yl)methyl]-N-methylcarbamate](/img/structure/B13556413.png)
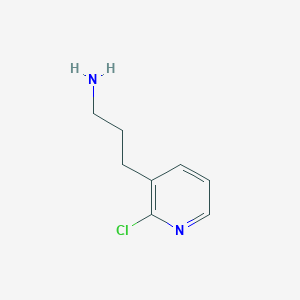

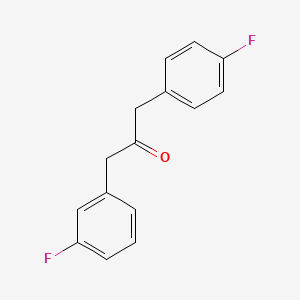
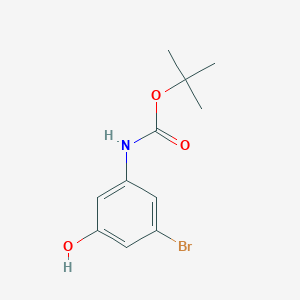
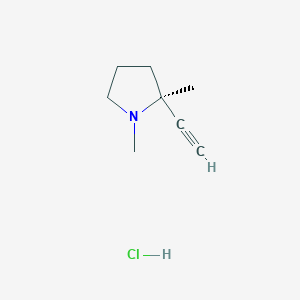
![4,7-Dioxa-11,16-diazatetracyclo[8.6.0.03,8.011,15]hexadeca-1,3(8),9,15-tetraen-13-amine;dihydrochloride](/img/structure/B13556459.png)

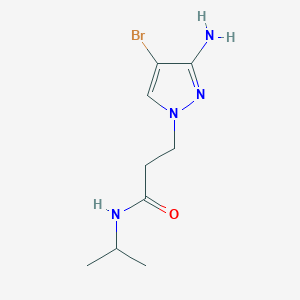
![tert-butyl N-[4-(fluorosulfonyl)-3-methylphenyl]carbamate](/img/structure/B13556481.png)
